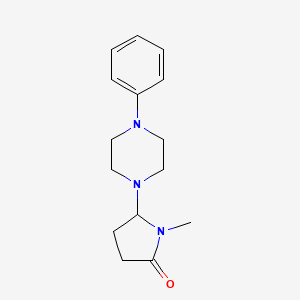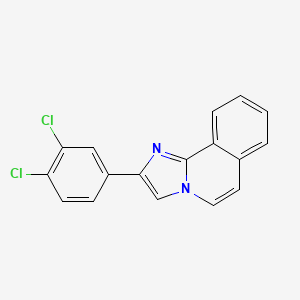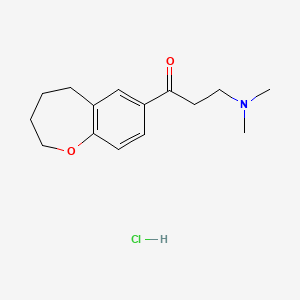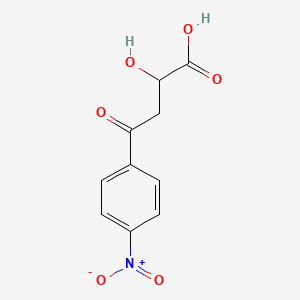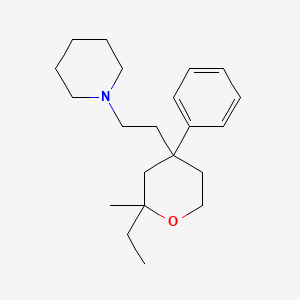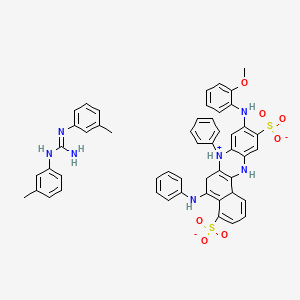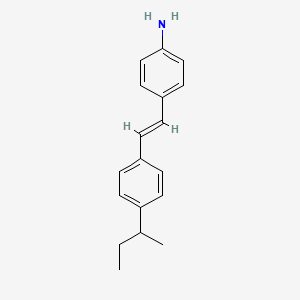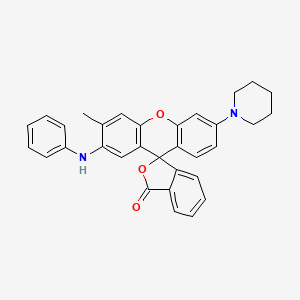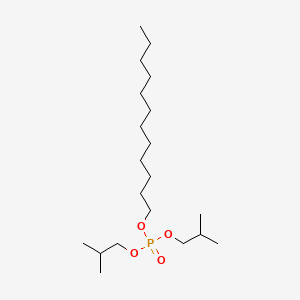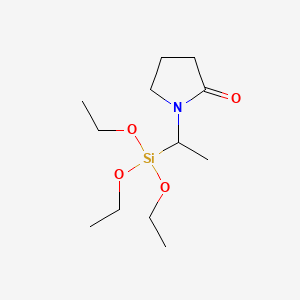
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidinone ring attached to a triethoxysilyl group, making it a versatile molecule for both organic and inorganic chemistry applications.
準備方法
The synthesis of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone typically involves the reaction of 2-pyrrolidinone with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 2-pyrrolidinone and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product.
-
Industrial Production Methods
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Purification: The crude product is purified using techniques such as distillation or chromatography to remove any impurities and obtain the final product.
化学反応の分析
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Hydrolysis: Water or moisture.
Major Products
- Oxidized derivatives, reduced derivatives, substituted products, and silanols.
科学的研究の応用
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone involves its interaction with molecular targets through its reactive functional groups. The triethoxysilyl group can form covalent bonds with various substrates, while the pyrrolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to exert its effects in different applications, such as catalysis, drug delivery, and material science.
類似化合物との比較
1-(1-(Triethoxysilyl)ethyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:
1,2-Bis(triethoxysilyl)ethane: Similar in having triethoxysilyl groups, but differs in the presence of an ethane backbone instead of a pyrrolidinone ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrolidinone ring, used in different applications such as polymer synthesis.
1,4-Bis(triethoxysilyl)benzene: Features a benzene ring with triethoxysilyl groups, used in the preparation of mesoporous materials.
Uniqueness
- The presence of the pyrrolidinone ring in this compound provides unique chemical properties and reactivity compared to other triethoxysilyl-containing compounds.
特性
CAS番号 |
87968-75-0 |
|---|---|
分子式 |
C12H25NO4Si |
分子量 |
275.42 g/mol |
IUPAC名 |
1-(1-triethoxysilylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NO4Si/c1-5-15-18(16-6-2,17-7-3)11(4)13-10-8-9-12(13)14/h11H,5-10H2,1-4H3 |
InChIキー |
IXLXRIJNQHEHFX-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C(C)N1CCCC1=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


